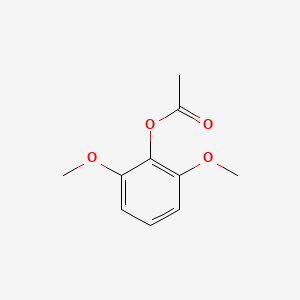

2,6-Dimethoxyphenol acetate

Description

Contextualization within Phenolic Ester Chemistry

Phenolic esters represent a notable class of organic compounds widely utilized in organic synthesis and found in a variety of bioactive natural products, pharmaceuticals, and functional polymers. jetir.org The synthesis of these esters is a fundamental transformation in chemistry, often involving the condensation of a phenol (B47542) with a carboxylic acid or its derivative. jetir.org Common methods for preparing phenolic esters include the reaction of a phenol with an acid anhydride (B1165640), such as acetic anhydride, sometimes under solvent-free conditions or with catalytic assistance. jetir.orgontosight.ai

The chemistry of phenolic esters is nuanced due to the electronic properties of the phenolic hydroxyl group, which can present challenges in achieving selective esterification. acs.org Consequently, strategies involving protecting groups or chemoselective reagents are sometimes employed. acs.org In synthetic pathways, the acetate (B1210297) group of a phenolic ester can function as a protecting group for the hydroxyl functionality of the phenol, which can be removed later through hydrolysis. jetir.orglibretexts.org Furthermore, the modification of phenols into their ester derivatives is a common strategy to alter their biological and physical properties. mdpi.com For instance, lipase-catalyzed esterification is a technique used in green chemistry to synthesize phenolic esters with potential applications as antioxidants or flavor agents. mdpi.com

Significance as a Derivative of Lignin (B12514952) Monomers and Related Biogenic Compounds

The academic significance of 2,6-dimethoxyphenol (B48157) acetate is deeply connected to its precursor, 2,6-dimethoxyphenol, commonly known as syringol. wikipedia.org Syringol is a primary monomeric compound derived from the thermal or chemical degradation of lignin. wikipedia.orgingentaconnect.com Lignin, a major component of plant biomass, is a complex aromatic polymer composed of three main phenylpropane units: p-coumaryl, coniferyl, and sinapyl alcohol. wikipedia.orguctm.edu Syringol is specifically derived from the sinapyl alcohol unit, which is characteristic of lignin from angiosperms (hardwoods). wikipedia.org

The conversion of lignin, a renewable but underutilized resource, into valuable chemicals is a major focus of modern biorefinery research. nih.gov Processes like pyrolysis and hydrothermal conversion are used to break down lignin into simpler aromatic compounds, including syringol, guaiacol, and phenol. ingentaconnect.comresearchgate.net In this context, 2,6-dimethoxyphenol (syringol) serves as a crucial model compound for the syringyl (S) structural unit of lignin. nih.govresearchgate.net Researchers study the catalytic cleavage and modification of syringol to understand the fundamental reaction pathways for lignin depolymerization and valorization. nih.govsigmaaldrich.com 2,6-Dimethoxyphenol acetate, as a stable and easily handled derivative, is therefore intrinsically linked to this field of study, representing a molecular structure directly obtainable from one of lignin's key building blocks.

Overview of Contemporary Research Trajectories and Academic Relevance

Contemporary research involving 2,6-dimethoxyphenol and its acetate derivative spans several advanced scientific domains. A prominent area is in enzymology, particularly in studies involving laccase enzymes. 2,6-Dimethoxyphenol is a standard substrate used to measure laccase activity due to the distinct color change that occurs upon its oxidation. up.ac.zaresearchgate.net

Beyond its use as an activity indicator, the laccase-mediated oxidation of 2,6-dimethoxyphenol is being explored for the synthesis of novel bioactive compounds. up.ac.zasci-hub.se Research has shown that this enzymatic reaction can lead to the formation of a symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, which exhibits significantly higher antioxidant capacity than the parent syringol monomer. up.ac.zaresearchgate.net This line of inquiry highlights a green chemistry approach to creating value-added products from lignin-derived phenols.

Another significant research trajectory focuses on catalysis for biomass conversion. Studies have investigated the catalytic cleavage of the carbon-oxygen (C-O) bonds in 2,6-dimethoxyphenol using novel catalysts, such as vanadium metal, without the need for high-pressure hydrogen or organic solvents. nih.gov This work aims to develop more sustainable methods for converting lignin model compounds into fundamental chemical feedstocks like catechol and pyrogallol. nih.gov Furthermore, 2,6-dimethoxyphenol and its derivatives are utilized as starting materials or intermediates in the synthesis of more complex molecules with targeted biological activities, such as novel antioxidants. orientjchem.org These diverse research applications underscore the academic relevance of this compound as a compound linked to biocatalysis, sustainable chemistry, and the development of bio-based materials.

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| This compound | (2,6-dimethoxyphenyl) acetate; Syringol acetate | Main subject of the article |

| 2,6-Dimethoxyphenol | Syringol | Precursor to the acetate; Lignin model compound |

| Phenyl acetate | Parent compound class | |

| Acetic anhydride | Reagent for esterification | |

| Lignin | Biopolymer source of syringol | |

| p-Coumaryl alcohol | Lignin monomer | |

| Coniferyl alcohol | Lignin monomer | |

| Sinapyl alcohol | Lignin monomer (precursor to syringol) | |

| Guaiacol | 2-Methoxyphenol | Lignin degradation product |

| Phenol | Lignin degradation product | |

| 3,3',5,5'-Tetramethoxy biphenyl-4,4'-diol | 2,6-DMP dimer | Product of enzymatic oxidation of syringol |

| Catechol | Product of catalytic cleavage of syringol | |

| Pyrogallol | Product of catalytic cleavage of syringol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

944-99-0 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

(2,6-dimethoxyphenyl) acetate |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 |

InChI Key |

CIIHIFFNYMLOAV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=CC=C1OC)OC |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethoxyphenol Acetate

Chemo-selective Esterification Routes to 2,6-Dimethoxyphenol (B48157) Acetate (B1210297)

The synthesis of 2,6-dimethoxyphenol acetate is primarily achieved through the chemo-selective esterification of 2,6-dimethoxyphenol. This process, known as O-acylation, involves the formation of an ester linkage on the phenolic oxygen atom. The selectivity of this reaction is crucial to avoid competing reactions, such as C-acylation on the aromatic ring. ucalgary.ca

Direct Acetylation of 2,6-Dimethoxyphenol

The most direct method for synthesizing this compound is the acetylation of 2,6-dimethoxyphenol. This reaction typically employs an acetylating agent, most commonly acetic anhydride (B1165640) or acetyl chloride, to introduce the acetyl group onto the hydroxyl moiety of the phenol (B47542).

The reaction can be performed under various conditions, including solvent-free systems or in the presence of an appropriate solvent to facilitate the reaction. mdpi.com For instance, a common laboratory procedure involves reacting the phenol with acetic anhydride at a moderately elevated temperature. mdpi.com Another approach involves the use of basic conditions, such as the inclusion of sodium bicarbonate, which can facilitate the reaction at room temperature. mdpi.com

Table 1: Methodologies for Direct Acetylation of 2,6-Dimethoxyphenol

| Acetylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Acetic Anhydride | Solvent-free, 60 °C | Efficient, avoids the use of solvents, leading to a greener process. | mdpi.com |

| Acetic Anhydride | Sodium Bicarbonate (NaHCO₃), Room Temperature | Mild reaction conditions, uses a cheap and readily available base. | mdpi.com |

| Acetyl Chloride | Phase Transfer Catalyst (e.g., Tetrabutylammonium Chloride) in a basic two-phase medium | Rapid and efficient, often yielding quantitative results in short reaction times. | researchgate.netlew.ro |

| Acetic Anhydride | Strong Acid (e.g., H₂SO₄, p-Toluenesulfonic acid) | Acid catalysis increases the electrophilicity of the acetylating agent. | google.com |

Catalyst Systems and Reaction Optimization for Acetate Synthesis

A wide array of catalyst systems can be employed to promote the O-acylation of phenols. These catalysts function by either increasing the electrophilicity of the acetylating agent (acid catalysis) or enhancing the nucleophilicity of the phenol (base catalysis). ucalgary.ca

Acid catalysts include strong protic acids like sulfuric acid and p-toluenesulfonic acid, as well as various Lewis acids. google.commdpi.comBase catalysts range from tertiary amines, such as pyridine (B92270) and triethylamine, to inorganic bases like sodium bicarbonate. mdpi.com Phase-transfer catalysts have also proven highly effective, particularly when using acyl halides in biphasic systems, allowing for rapid reactions at low temperatures. researchgate.netlew.ro

Reaction optimization is critical to maximize the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature: Higher temperatures can increase reaction rates but may also lead to side products. Some methods are optimized for room temperature to enhance selectivity. mdpi.com

Solvent: The choice of solvent can influence reaction efficiency. While some protocols are solvent-free, others may use solvents like toluene (B28343) or dichloromethane (B109758) to facilitate the reaction. mdpi.commdpi.com

Stoichiometry: The molar ratio of the phenol to the acetylating agent is adjusted to ensure complete conversion. An excess of the acetylating agent is common. mdpi.comgoogle.com

Catalyst Loading: The amount of catalyst is optimized to be effective without causing unwanted side reactions or complicating purification.

Table 2: Overview of Catalyst Systems for Phenol Acetylation

| Catalyst Type | Examples | Mode of Action | Reference |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid (P-TSA) | Protonates the carbonyl of the acetylating agent, making it more electrophilic. | google.commdpi.com |

| Homogeneous Base | Pyridine, Triethylamine, 4-(Dimethylamino)pyridine (DMAP) | Deprotonates the phenol, increasing its nucleophilicity. | mdpi.com |

| Inorganic Base | Sodium Bicarbonate, Potassium Carbonate | Acts as a mild base to facilitate the reaction, often used for its low cost and ease of handling. | mdpi.com |

| Phase Transfer | Tetrabutylammonium Chloride, Tributylphosphonium Ion | Transfers the phenoxide anion from the aqueous phase to the organic phase to react with the acyl chloride. | researchgate.net |

| Enzymatic | Lipases (e.g., Novozym 435) | Offers high selectivity under mild conditions, a green alternative. | mdpi.com |

Mechanistic Investigations of Acylation Reactions

The mechanism of phenol acylation depends on the reaction conditions, particularly the type of catalyst used.

In acid-catalyzed acetylation , the first step involves the protonation of a carbonyl oxygen on the acetic anhydride by the acid catalyst. This protonation makes the carbonyl carbon significantly more electrophilic. The nucleophilic oxygen of the phenol then attacks this activated carbonyl carbon. Subsequent proton transfers and elimination of a molecule of acetic acid yield the final ester product and regenerate the acid catalyst. youtube.com

Under base-catalyzed conditions , the base deprotonates the phenolic hydroxyl group to form a more potent nucleophile, the phenoxide anion. This anion then attacks one of the carbonyl carbons of the acetic anhydride. The resulting tetrahedral intermediate collapses, eliminating an acetate anion as a leaving group, to form the this compound. ucalgary.ca

In phase-transfer catalysis , the mechanism involves the formation of an ion pair between the quaternary ammonium (B1175870) or phosphonium (B103445) cation and the phenoxide anion in the aqueous phase. This ion pair is transferred to the organic phase, where the phenoxide reacts with the acyl chloride to yield the ester. lew.ro

Synthesis of Advanced Derivatives Incorporating the 2,6-Dimethoxyphenoxy Moiety

While this compound is a stable ester, the core structural unit, the 2,6-dimethoxyphenoxy group , is a key building block for the synthesis of more complex and functional molecules. This moiety is typically introduced using 2,6-dimethoxyphenol as the starting material in nucleophilic substitution reactions.

Complex Phthalocyanine (B1677752) Systems and Metal Coordination Chemistry

A significant application of the 2,6-dimethoxyphenoxy group is in the construction of substituted phthalocyanines (Pcs). These large, aromatic macrocycles have applications as dyes, in catalysis, and as photosensitizers in photodynamic therapy. scispace.comresearchgate.net

The synthesis begins with the preparation of a substituted phthalonitrile (B49051) precursor. This is achieved through a base-catalyzed nucleophilic aromatic substitution reaction where 2,6-dimethoxyphenol reacts with a nitrophthalonitrile (e.g., 3-nitrophthalonitrile (B1295753) or 4-nitrophthalonitrile). researchgate.net The resulting 2,6-dimethoxyphenoxy-substituted phthalonitrile is the direct precursor to the final macrocycle.

The next step is a cyclotetramerization reaction, where four molecules of the substituted phthalonitrile condense to form the phthalocyanine ring. researchgate.netnih.gov This reaction is often performed in a high-boiling solvent like N,N-dimethylethanolamine (DMAE) in the presence of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net When a metal salt (e.g., ZnCl₂, InCl₃, CoCl₂) is included in the reaction, it acts as a template, resulting in the formation of a metallophthalocyanine with the metal ion coordinated in the central cavity of the macrocycle. researchgate.net

Table 3: Examples of Metal Ions Incorporated into 2,6-Dimethoxyphenoxy-Substituted Phthalocyanines

| Central Metal Ion | Resulting Phthalocyanine Complex | Potential Application Area | Reference |

|---|---|---|---|

| Zinc (II) | Zinc (II) tetra-2,6-dimethoxyphenoxy phthalocyanine | Photosensitizers for Photodynamic Therapy (PDT) | researchgate.net |

| Indium (III) | Indium (III) chloride tetra-2,6-dimethoxyphenoxy phthalocyanine | Photosensitizers for PDT with high singlet oxygen yields | researchgate.net |

| Magnesium (II) | Magnesium (II) tetra-2,6-dimethoxyphenoxy phthalocyanine | Photosensitizers with notable fluorescence properties | researchgate.net |

| Strontium (II) | Strontium (II) tetra-2,6-dimethoxyphenoxy phthalocyanine | Photocatalytic applications | researchgate.net |

| Copper (II) | Copper (II) tetra-2,6-dimethoxyphenoxy phthalocyanine | Dyes and pigments, catalysis | researchgate.net |

| Tin (II) | Tin (II) tetra-2,6-dimethoxyphenoxy phthalocyanine | Dyes and pigments | researchgate.net |

Functionalized Conjugates and Hybrid Materials Precursors

The 2,6-dimethoxyphenoxy moiety is also incorporated into precursors for functional materials beyond phthalocyanines. These derivatives can be designed as building blocks for polymers or as conjugates with biomolecules for therapeutic applications.

For instance, phthalocyanines bearing 2,6-dimethoxyphenoxy groups can be further functionalized to create advanced conjugates. A strategy to improve the utility of phthalocyanines in biological systems, such as photodynamic therapy, is to conjugate them with water-solubilizing or cell-targeting molecules. Examples include creating hybrid structures with cyclodextrins or deoxyribonucleosides to enhance water solubility and facilitate incorporation into cancer cells. beilstein-journals.org

Furthermore, phenoxy derivatives are used to synthesize precursors for hybrid materials. Novel phenoxy acetyl carboxamides, for example, have been synthesized and evaluated for their biological activities. orientjchem.org The synthesis of these compounds often starts from a phenoxy acetic acid intermediate, which is then functionalized to create a library of derivatives. orientjchem.org These examples highlight the versatility of the phenoxy scaffold in creating a diverse range of functional molecules for materials science and medicinal chemistry.

In-depth Analysis of Cleavage and De-esterification of this compound

Currently, there is a notable scarcity of dedicated scientific literature focusing specifically on the cleavage and de-esterification of this compound. Research into the chemical transformations of this compound, particularly concerning the selective cleavage of its ether linkages or the hydrolysis of its acetate group, is not extensively documented in publicly available scientific databases.

While studies on the parent compound, 2,6-dimethoxyphenol, detail various reactions, including ether cleavage and enzymatic oxidation, this body of work does not directly address the reactivity of its acetylated form. General principles of organic chemistry would suggest that the de-esterification of this compound to yield 2,6-dimethoxyphenol and acetic acid can be achieved through standard hydrolysis methods, such as treatment with aqueous acid or base. However, specific research articles detailing reaction kinetics, optimal conditions, and product yields for this particular transformation are not readily found.

Similarly, investigations into the selective cleavage of the methoxy (B1213986) ether bonds in the presence of the acetate group on this specific molecule are not apparent in the current body of scientific literature. While a study on the selective methoxy ether cleavage of 2,6-dimethoxyphenol mentions the formation of ester intermediates like 2,6-dimethoxyphenyl propionate (B1217596) and their subsequent cleavage under Friedel-Crafts conditions, it does not provide specific data on this compound itself. nih.gov The proposed mechanism in that research involves the complexation of a Lewis acid to the carbonyl oxygen of the ester and a methoxy group, facilitating the cleavage. nih.gov This suggests a potential pathway for the simultaneous or sequential cleavage of both the ester and ether groups in this compound under similar conditions, but this remains speculative without direct experimental evidence for this specific substrate.

Due to the lack of specific research on the cleavage and de-esterification of this compound, a detailed discussion of reaction pathways, product characterization, and comprehensive data tables for these transformations cannot be provided at this time. Further experimental investigation is required to elucidate the specific chemical behavior of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2,6 Dimethoxyphenol Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2,6-Dimethoxyphenol (B48157) acetate (B1210297), both ¹H and ¹³C NMR provide definitive structural information.

In the ¹H NMR spectrum, the acetylation of the parent 2,6-dimethoxyphenol leads to characteristic shifts. The protons of the acetate group (CH₃) are expected to appear as a sharp singlet around δ 2.3 ppm. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would produce a singlet at approximately δ 3.8 ppm. The aromatic region would display a pattern corresponding to the three protons on the benzene (B151609) ring. The proton at the C4 position (para to the acetate group) would appear as a triplet, while the two equivalent protons at the C3 and C5 positions (meta to the acetate group) would appear as a doublet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the acetate group is highly deshielded and typically resonates around δ 169 ppm. The methyl carbon of the acetate appears around δ 20-21 ppm, while the methoxy group carbons are found near δ 56 ppm. In the aromatic region, the carbon atom attached to the acetate group (C1) and the carbons bearing the methoxy groups (C2, C6) show distinct chemical shifts, differing from those of the protonated aromatic carbons (C3, C4, C5).

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -C(=O)CH₃ | ~2.3 (s, 3H) | C=O | ~169 |

| Ar-OCH₃ | ~3.8 (s, 6H) | -C(=O)CH₃ | ~21 |

| Ar-H (C3, C5) | ~6.6 (d) | Ar-OCH₃ | ~56 |

| Ar-H (C4) | ~7.0 (t) | Ar-C (C4) | ~105 |

| Ar-C (C3, C5) | ~107 | ||

| Ar-C (C1) | ~140 | ||

| Ar-C (C2, C6) | ~152 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, EIMS, MALDI-TOF MS, GC-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₂O₄, corresponding to a molecular weight of approximately 196.1999 g/mol . nist.govnist.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EIMS) , often coupled with Gas Chromatography (GC-MS), involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. A key fragmentation pathway for esters is the cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, the molecular ion peak [M]⁺ at m/z 196 would be observed. A prominent fragmentation is the neutral loss of ketene (B1206846) (H₂C=C=O, 42 Da), resulting in a major peak at m/z 154, which corresponds to the 2,6-dimethoxyphenol radical cation. nist.gov Further fragmentation can occur through the successive loss of methyl groups (CH₃, 15 Da) from the methoxy substituents. researchgate.net

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 196 | Molecular Ion [M]⁺ | [C₁₀H₁₂O₄]⁺ |

| 154 | [M - H₂C=C=O]⁺ | [C₈H₁₀O₃]⁺ |

| 139 | [M - H₂C=C=O - CH₃]⁺ | [C₇H₇O₃]⁺ |

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FT-IR spectrum of this compound shows distinct bands that confirm its structure. The most telling feature is the presence of a strong carbonyl (C=O) stretching band characteristic of an aromatic ester, which typically appears in the range of 1760-1770 cm⁻¹. This contrasts with the spectrum of its precursor, 2,6-dimethoxyphenol, which would show a broad O-H stretching band around 3200-3600 cm⁻¹ and no ester carbonyl peak. nist.gov Other significant absorptions for the acetate include C-O stretching vibrations for the ester and ether linkages, as well as bands corresponding to aromatic C-H and C=C bonds. The acetate group also has characteristic deformation and rocking vibrations at lower frequencies. chem-soc.sirsc.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2840-2980 | C-H Stretch | -OCH₃, -C(=O)CH₃ |

| ~1765 | C=O Stretch | Ester |

| ~1590, ~1470 | C=C Stretch | Aromatic Ring |

| ~1100-1300 | C-O Stretch | Ester and Aryl Ether |

Electronic Spectroscopy and Other Spectroscopic Probes (e.g., UV-Vis, Fluorescence Spectroscopy)

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.gov When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample and identify any volatile impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and analysis. A common method for compounds like 2,6-Dimethoxyphenol and its derivatives is reverse-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com By monitoring the eluent with a UV detector set to an absorption maximum of the analyte, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity analysis.

Biocatalytic and Enzymatic Transformations Involving 2,6 Dimethoxyphenol Acetate

2,6-Dimethoxyphenol (B48157) as a Substrate in Enzymatic Assays

2,6-Dimethoxyphenol (2,6-DMP) is a widely utilized phenolic compound for the spectrophotometric measurement of activity in various oxidoreductase enzymes, particularly laccases. Its clear and measurable oxidation makes it an ideal substrate for both routine activity screening and detailed kinetic analysis.

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a range of aromatic compounds, especially phenols, coupled with the reduction of molecular oxygen to water. ijcmas.com 2,6-DMP is a preferred substrate for these assays because its oxidation by laccase results in the formation of 3,3',5,5'-tetramethoxydiphenoquinone, a colored product that can be monitored spectrophotometrically. nih.gov

The activity of laccase is quantified by measuring the rate of change in absorbance at a specific wavelength, typically around 469 nm (ε = 14,800 M⁻¹ cm⁻¹). nih.gov This method is valued for its simplicity and sensitivity. Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are frequently determined using 2,6-DMP to characterize laccases from different sources. For example, a laccase purified from Gaeumannomyces graminis var. tritici exhibited a Kₘ of 2.6 x 10⁻⁵ M for 2,6-DMP. nih.gov Similarly, kinetic studies on a high-efficiency laccase (DLac) from Cerrena sp. RSD1 were conducted using 2,6-DMP, among other substrates, to determine its chemical properties and substrate specificity. nih.gov

The optimal conditions for laccase activity, such as pH and temperature, can vary depending on the enzyme source and the substrate used. For the laccase from Cerrena sp. RSD1, the optimal pH for 2,6-DMP oxidation was 4.0, with an optimal temperature of 50 °C. nih.gov In another study, the laccase from Gaeumannomyces graminis showed an optimal pH of 4.5 with 2,6-DMP. nih.gov

| Enzyme Source | Substrate | Kₘ (μM) | Optimal pH | Reference |

|---|---|---|---|---|

| Gaeumannomyces graminis var. tritici | 2,6-DMP | 26 | 4.5 | nih.gov |

| Gaeumannomyces graminis var. tritici | Catechol | 250 | N/A | nih.gov |

| Gaeumannomyces graminis var. tritici | Guaiacol | 510 | N/A | nih.gov |

| Cerrena sp. RSD1 | 2,6-DMP | N/A | 4.0 | nih.gov |

| Cohnella sp. A01 | 2,6-DMP | 686 | 8.0 | researchgate.net |

Beyond laccases, 2,6-DMP also serves as a substrate for other oxidoreductases, notably manganese peroxidase (MnP). MnP is a key enzyme in the ligninolytic systems of many white-rot fungi. mdpi.com It catalyzes the oxidation of Mn(II) to the highly reactive Mn(III), which, chelated by an organic acid like oxalate (B1200264) or malonate, then acts as a diffusible oxidant to oxidize phenolic substrates like 2,6-DMP. nih.govresearchgate.net

The determination of MnP activity often employs 2,6-DMP. The assay measures the Mn(II)-dependent oxidation of the substrate, which is initiated by the addition of hydrogen peroxide (H₂O₂). researchgate.net The rate of 2,6-DMP oxidation is monitored spectrophotometrically at approximately 470 nm. researchgate.net This reaction is dependent on the concentrations of Mn(II), H₂O₂, and the substrate itself. Research has shown that Mn(II) has a positive effect on the reaction rate, highlighting its crucial role as a mediator in the catalytic cycle of the enzyme. researchgate.net

Enzymatic Synthesis of 2,6-Dimethoxyphenol Derivatives

The enzymatic transformation of 2,6-DMP is a valuable method for synthesizing novel derivatives, particularly dimers with enhanced bioactive properties. Laccases are particularly effective biocatalysts for these transformations due to their ability to generate phenoxy radicals that can subsequently couple.

The laccase-mediated oxidation of 2,6-DMP generates a phenoxy radical species. This radical can be stabilized through resonance, and subsequent radical-radical coupling leads to the formation of dimers. researchgate.net The primary and most frequently reported product of this reaction is the C-C coupled dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol (TMBP). researchgate.netresearchgate.net

The selectivity of the reaction and the type of dimer formed can be controlled by adjusting reaction conditions such as pH, reaction time, and the source of the laccase. researchgate.net For instance, using a laccase from Botryosphaeria rhodina MAMB-05, TMBP was the exclusive product when the reaction was conducted at pH 6.5. However, at a lower pH of 3.0, a mixture of dimers was formed, including the C-C coupled TMBP, the corresponding quinone (3,3',5,5'-tetramethoxydiphenylquinone), and a C-O coupled dimer (4-(2,6-dimethoxy-phenoxy)-2,6-dimethoxyphenol). researchgate.net The formation of TMBP has been shown to yield a compound with significantly higher antioxidant capacity compared to the parent 2,6-DMP monomer. researchgate.net

| Enzyme Source | pH | Reaction Time (h) | Major Products Identified | Reference |

|---|---|---|---|---|

| Botryosphaeria rhodina MAMB-05 | 6.5 | 48 - 144 | 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) | researchgate.net |

| Botryosphaeria rhodina MAMB-05 | 3.0 | 48 | TMBP, 3,3',5,5'-tetramethoxydiphenylquinone | researchgate.net |

| Botryosphaeria rhodina MAMB-05 | 3.0 | 96 | TMBP, 3,3',5,5'-tetramethoxydiphenylquinone, 4-(2,6-dimethoxy-phenoxy)-2,6-dimethoxyphenol | researchgate.net |

| Rhus laccase | N/A (Water-organic solvent) | N/A | 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) | researchgate.net |

The development of tailored enzyme systems allows for greater control over biocatalytic reactions, enabling the targeted synthesis of specific derivatives. Biocatalytic oxidative cross-coupling reactions represent an advanced strategy for creating biaryl bonds, overcoming challenges of reactivity and selectivity often found in traditional chemical synthesis. monash.edunih.gov

Enzymes like cytochrome P450s have been engineered to catalyze selective cross-coupling reactions on various phenolic substrates. nih.govchemrxiv.org While much of this work focuses on cross-coupling different phenols, the principles apply to controlling the homo-coupling of substrates like 2,6-DMP. By modifying the enzyme's active site, it is possible to influence the reaction's site-selectivity and yield, favoring the formation of a desired product over others. Furthermore, the use of enzyme-mediator systems can expand the scope of these transformations. Mediators are small molecules, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), that, once oxidized by the enzyme, can act as oxidants for the primary substrate. nih.gov The choice of mediator and the electrochemical potential difference between the enzyme, mediator, and substrate can influence reaction rates and product distribution, although a direct correlation is not always observed. nih.gov

Mechanistic Enzymology of 2,6-Dimethoxyphenol Transformations

Understanding the enzymatic mechanism of 2,6-DMP transformation is crucial for optimizing reactions and designing new biocatalytic processes. The core of the mechanism for both laccase and manganese peroxidase involves single-electron oxidation steps.

In laccase catalysis, the enzyme directly abstracts one electron from the phenolic hydroxyl group of 2,6-DMP, generating a phenoxy radical and reducing one of the copper ions in its active site. ijcmas.comresearchgate.net This radical is stabilized by resonance, with electron density delocalized over the aromatic ring. The subsequent dimerization occurs through the non-enzymatic coupling of two of these radicals. The formation of the C-C linked dimer TMBP occurs via the recombination of two radicals at their para-positions. researchgate.net The formation of the quinone product results from further oxidation of the dimer.

The mechanism for manganese peroxidase is indirect. The enzyme first uses hydrogen peroxide to oxidize its heme cofactor. This activated state then oxidizes a Mn(II) ion, which is bound at the enzyme's active site, to Mn(III). nih.gov The Mn(III) is then released, typically chelated by an organic acid, and acts as the direct oxidant for 2,6-DMP. This Mn(III)-chelate complex abstracts an electron from the phenol (B47542), generating the same phenoxy radical as in the laccase-catalyzed reaction. From this point, the subsequent radical coupling and product formation pathways are similar.

Radical Formation and Coupling Mechanisms

The enzymatic oxidation of 2,6-dimethoxyphenol (2,6-DMP), a compound structurally related to 2,6-dimethoxyphenol acetate (B1210297), is a well-studied process, particularly using laccase enzymes. Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multicopper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic substrates, coupled with the four-electron reduction of molecular oxygen to water. ijcmas.comnih.govrsc.org This process is highly attractive from a green chemistry perspective as water is the only byproduct. researchgate.net

The mechanism of laccase-mediated transformation of 2,6-DMP begins with the oxidation of the phenolic hydroxyl group, generating a phenoxy radical. researchgate.net This radical is not static; it is resonance-stabilized, with electron density delocalized across the aromatic ring. This delocalization leads to the formation of para-radical species. researchgate.net The subsequent step involves the coupling of these radical intermediates. The primary product formed from the laccase-catalyzed oxidation of 2,6-DMP is a symmetrical C-C linked dimer, identified as 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol (TMBP). researchgate.netresearchgate.net This dimer is formed through the recombination of two para-radical species. researchgate.net

The reaction can be influenced by the solvent system. Studies have shown that in monophasic aqueous-organic systems, acetone (B3395972) as a co-solvent favors the formation of the dimer. researchgate.net In biphasic systems, increasing the concentration of ethyl acetate also enhances the yield of the dimeric product. researchgate.net The resulting dimer often exhibits enhanced biological activity, such as higher antioxidant capacity, compared to the monomeric precursor. researchgate.net

Table 1: Laccase Substrates and Products in Radical Coupling Reactions

| Enzyme Source | Substrate | Key Product(s) | Reference |

| Trametes versicolor | 2,6-Dimethoxyphenol (2,6-DMP) | 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol, Quinones | researchgate.netresearchgate.net |

| Botryosphaeria rhodina MAMB-05 | 2,6-Dimethoxyphenol (2,6-DMP) | 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol (TMBP) | researchgate.netnih.gov |

| Rhus laccase | 2,6-Dimethoxyphenol (2,6-DMP) | 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol (TMBP) | researchgate.net |

| Gaeumannomyces graminis var. tritici | 2,6-Dimethoxyphenol (2,6-DMP) | 3,5,3′,5′-tetramethoxydiphenoquinone | nih.gov |

Stereoselective Enzymatic Conversions

While radical coupling reactions build molecular complexity, other enzymatic transformations can introduce or resolve chirality, leading to enantiomerically pure compounds. Stereoselective conversions are crucial in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required. For a substrate like 2,6-dimethoxyphenol acetate, which may exist as a racemic mixture if a stereocenter is present in a derivative, enzymes like lipases are particularly effective for kinetic resolution.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the two. mdpi.com Lipases (EC 3.1.1.3) are widely used for this purpose due to their broad substrate scope, stability in organic solvents, and high enantioselectivity. units.it The resolution of racemic acetates typically occurs via enantioselective hydrolysis or transesterification. d-nb.info

In the case of a hypothetical racemic secondary alcohol derivative of 2,6-dimethoxyphenol that has been acetylated, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the acetate, yielding an enantiomerically enriched alcohol and the unreacted acetate of the opposite configuration. The selectivity of this reaction is often described by the enantiomeric ratio (E), with high E values (>200) indicating excellent separation. units.itd-nb.info

The choice of enzyme is critical, as different lipases can exhibit opposite stereochemical preferences. units.it For example, in the resolution of certain intermediates, Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B) have been shown to preferentially acylate opposite enantiomers. units.it Reaction conditions such as temperature, pH, and solvent can also be manipulated to optimize both the reaction rate and the enantioselectivity. mdpi.com Although direct studies on this compound are not prevalent, the principles established from the successful resolution of numerous aromatic acetates and related compounds demonstrate the viability of this biocatalytic approach. units.itd-nb.info

Beyond lipases, other enzyme classes are being explored for their ability to perform stereoselective transformations on phenolic compounds. For instance, FAD-dependent monooxygenases can catalyze the oxidative dearomatization of phenols to produce ortho-quinol products with controlled site- and stereoselectivity, often with excellent enantiomeric excess (>99% ee). nih.gov Such enzymes highlight the potential to generate complex chiral structures from simple achiral aromatic precursors. nih.govrsc.org

Table 2: Enzymes Used in Stereoselective Conversions of Acetates and Alcohols

| Enzyme | Enzyme Type | Typical Reaction | Substrate Class | Outcome |

| Candida antarctica Lipase B (CAL-B) | Lipase | Hydrolysis / Acylation | Racemic esters/alcohols | Kinetic Resolution |

| Pseudomonas cepacia Lipase (PCL) | Lipase | Hydrolysis / Acylation | Racemic esters/alcohols | Kinetic Resolution |

| Candida antarctica Lipase A (CAL-A) | Lipase | Hydrolysis / Acylation | Racemic esters/alcohols | Kinetic Resolution |

| TropB / AzaH | FAD-dependent monooxygenase | Hydroxylation / Dearomatization | Phenols | Enantioselective synthesis of quinols |

Structure Function Relationships and Mechanistic Insights in Non Biological Systems

Elucidation of Reaction Mechanisms in Catalytic Processes

The C-O bond, particularly the aryl-O-CH3 ether linkage present in the core structure of 2,6-dimethoxyphenol (B48157) acetate (B1210297), is a primary target in the valorization of lignin (B12514952), a complex biopolymer. While direct studies on 2,6-dimethoxyphenol acetate are specific, extensive research on its parent compound, 2,6-dimethoxyphenol, provides a clear model for the catalytic cleavage of these critical bonds. The acetate group is generally considered a leaving group that would be hydrolyzed under many catalytic conditions, leading to 2,6-dimethoxyphenol as the key intermediate.

Research has demonstrated the efficacy of vanadium metal as a catalyst for the cleavage of C-O bonds in 2,6-dimethoxyphenol without the need for high-pressure hydrogen gas or organic solvents. nih.govfrontiersin.org This process, a form of hydrogenolysis, is pivotal for breaking down lignin model compounds into valuable chemical feedstocks. nih.govfrontiersin.org The reaction pathway involves the initial vanadium-catalyzed cleavage of a C-O bond in 2,6-dimethoxyphenol to produce 3-methoxycatechol (B1210430). frontiersin.org This intermediate can then undergo further cleavage to yield pyrogallol. frontiersin.org The efficiency of this conversion is highly dependent on reaction parameters such as temperature and time. For instance, using vanadium as a catalyst in distilled water at 280°C for 48 hours can achieve a conversion of 89.5% for 2,6-dimethoxyphenol. nih.govfrontiersin.org

A proposed reaction pathway for this vanadium-catalyzed process is as follows:

Initial Cleavage: The vanadium catalyst facilitates the cleavage of one methoxy (B1213986) group's C-O bond in 2,6-dimethoxyphenol, yielding 3-methoxycatechol.

Secondary Cleavage: The resulting 3-methoxycatechol undergoes another C-O bond cleavage, producing pyrogallol.

Potential Side Reaction: The formation of catechol has also been observed, which may result from the direct dehydroxylation of pyrogallol, indicating a complex reaction network. frontiersin.org

This catalytic system provides an alternative and potentially more sustainable method for the hydrogenolysis of lignin and related compounds into valuable chemicals. nih.govfrontiersin.org Other catalytic systems, such as those using ruthenium, have also been developed for the redox-neutral C-O bond cleavage of lignin-related model compounds, further highlighting the importance of this transformation in biomass valorization. capes.gov.br

Table 1: Vanadium-Catalyzed Cleavage of 2,6-Dimethoxyphenol

| Parameter | Condition/Result | Reference |

|---|---|---|

| Catalyst | Vanadium Metal | nih.govfrontiersin.org |

| Substrate | 2,6-Dimethoxyphenol | nih.govfrontiersin.org |

| Solvent | Distilled Water | nih.gov |

| Temperature | 280°C | nih.gov |

| Reaction Time | 48 hours | nih.gov |

| Conversion Rate | 89.5% | nih.govfrontiersin.org |

| Primary Product | 3-Methoxycatechol | frontiersin.org |

| Secondary Product | Pyrogallol | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their activities, which in non-biological systems can refer to chemical reactivity. mdpi.com For a series of compounds including this compound, QSAR could be a powerful tool to predict reactivity in processes like catalytic C-O bond cleavage.

While specific QSAR studies for the non-biological reactivity of this compound are not prominent in the literature, the principles can be readily applied. A QSAR model would be built by correlating molecular descriptors of this compound and its analogs with their experimentally determined reaction rates or yields. The goal is to create a statistically significant mathematical model that can predict the reactivity of new, untested compounds based solely on their computed structural features. mdpi.com

Key molecular descriptors relevant for predicting the reactivity of this compound would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding how the molecule interacts with a catalyst.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can quantify the influence of the bulky methoxy and acetate groups on the accessibility of the reaction center.

By developing a QSAR model, researchers could screen a virtual library of related phenolic acetates to identify candidates with optimal reactivity for lignin valorization, prioritizing experimental efforts and accelerating the discovery of more efficient catalytic systems.

Table 2: Potential QSAR Descriptors for Reactivity of Phenyl Acetates

| Descriptor Type | Example Descriptors | Relevance to Catalytic Reactivity |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Partial Atomic Charges, Dipole Moment | Governs the molecule's ability to donate or accept electrons and interact with polar catalysts or reagents. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the accessibility of the catalytic site to the reactive centers (e.g., the C-O bonds). |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Provides insight into the stability of the molecule and the energy barriers of reaction pathways. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and degree of branching, which can correlate with reactivity. |

Theoretical and Computational Chemistry Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for obtaining a fundamental understanding of the electronic structure of this compound. These calculations can provide precise data on molecular geometry, orbital energies, and the distribution of electron density, which are determinants of chemical reactivity.

For this compound, calculations would reveal:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Electrostatic Potential (ESP) Map: This map visualizes the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would show negative potential around the carbonyl and ether oxygens, indicating sites susceptible to electrophilic attack or coordination to a metal catalyst.

Partial Atomic Charges: These calculations quantify the charge distribution among the atoms, identifying which atoms are electron-deficient or electron-rich, which is crucial for predicting reaction mechanisms.

This detailed electronic information is invaluable for rationalizing observed reaction outcomes and for designing more effective catalysts for specific bond-cleavage reactions.

Table 3: Illustrative Data from Quantum Chemical Calculations for this compound

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation to a catalyst or oxidant. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Partial Charge on Carbonyl Carbon | +0.65 e | Highlights the electrophilic nature of this carbon, making it a potential site for nucleophilic attack. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the full range of shapes a molecule like this compound can adopt and its behavior over time.

Conformational analysis of this compound would focus on the rotation around its key single bonds:

The C-O bond linking the acetyl group to the phenyl ring.

The Ar-O bonds of the two methoxy groups.

The O-CH3 bonds of the methoxy groups.

The relative orientation of the acetate and methoxy groups can significantly impact the molecule's steric profile and the accessibility of the aromatic ring and ether linkages to a catalyst. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated to identify the most stable, low-energy conformers.

Molecular dynamics (MD) simulations build upon this by simulating the movement of every atom in the molecule over time, taking into account temperature and solvent effects. nih.gov An MD simulation of this compound could:

Reveal the preferred conformations in a specific solvent environment.

Show the flexibility of the acetate and methoxy side chains.

Simulate the interaction and binding of the molecule to a catalytic surface, providing mechanistic insights into how the catalyst orients the substrate for optimal reaction.

Together, these computational techniques provide a dynamic picture of the molecule, complementing the static electronic structure information from quantum chemistry and offering a deeper understanding of the structure-function relationships that govern its chemical behavior. sapub.org

Advanced Applications and Functional Roles of 2,6 Dimethoxyphenol Acetate in Material Science and Sustainable Chemistry

Precursor in Polymer Chemistry and Functional Coatings

Lignin-derived phenolic compounds are increasingly recognized as sustainable replacements for petroleum-based monomers in the polymer industry. 2,6-Dimethoxyphenol (B48157), and by extension its acetate (B1210297), serves as a key bio-based monomer for high-performance polymers and functional coatings. The presence of a reactive hydroxyl group and a sterically hindered aromatic ring imparts unique properties to the resulting materials.

The un-acetylated form, 2,6-dimethoxyphenol (syringol), can be used as a direct substitute for phenol (B47542) in the synthesis of materials like phenol formaldehyde (B43269) resins, which are crucial water-resistant adhesives. wikipedia.org Furthermore, syringol derivatives are being actively explored for creating advanced polymers such as epoxy thermosets. rsc.org These polymers are essential in a wide range of industrial applications, including adhesives, coatings, and automotive components, valued for their thermal stability and chemical resistance. rsc.org Lignin-based monomers, such as 2,6-dimethoxypropylphenol, can be chemically upgraded to multi-functional building blocks for creating customized epoxy thermoset polymers. researchgate.netrsc.org

In this context, 2,6-Dimethoxyphenol acetate plays a crucial role as a modified precursor. In polymer synthesis, controlling the reactivity of functional groups is paramount. The acetylation of the phenolic hydroxyl group to form the acetate ester serves two primary functions:

Protecting Group: The acetate group can act as a temporary protecting group, preventing the highly reactive hydroxyl group from participating in undesired side reactions during the initial stages of polymerization or functionalization.

This strategy of acetylation is a cornerstone of synthetic chemistry, enabling the construction of complex and well-defined polymer architectures from reactive, bio-based monomers. This control is essential for developing functional coatings where properties like adhesion, durability, and chemical resistance are tailored at the molecular level.

Table 1: Applications of Syringol-Based Monomers in Polymer Science

| Application Area | Polymer Type | Role of Syringol Derivative | Key Properties of Resulting Polymer |

|---|---|---|---|

| Adhesives | Phenol Formaldehyde Resin | Bio-based replacement for phenol wikipedia.org | Water resistance, strong adhesion |

| Coatings & Composites | Epoxy Thermosets | Renewable building block for epoxy networks rsc.org | High thermal stability, chemical resistance rsc.org |

| Advanced Materials | Customized Polymers | Multi-functional platform for tailored properties rsc.org | Customizable mechanical and thermal performance rsc.org |

Role in Lignin (B12514952) Valorization and Biomass Conversion Strategies

Lignin, a complex aromatic biopolymer, is the most abundant renewable source of aromatic chemicals on Earth. nih.gov The "valorization" of lignin—converting this low-value byproduct of the paper and biorefinery industries into high-value chemicals—is a central goal of sustainable chemistry. wur.nl Central to this strategy is the depolymerization of lignin into its constituent monomeric phenols.

2,6-Dimethoxyphenol (syringol) is a primary and characteristic product derived from the thermal or catalytic breakdown of the syringyl (S) lignin units. wikipedia.org These units are particularly abundant in hardwoods and certain agricultural residues. researchgate.net Processes such as pyrolysis (thermal decomposition) and reductive catalytic fractionation are employed to break down the complex lignin structure, yielding a bio-oil rich in phenolic compounds, with syringol being a major component. nih.govresearchgate.netacs.org

The conversion pathway involves the cleavage of ether linkages within the lignin polymer, releasing monomers like sinapyl alcohol, which are then converted to syringol. wikipedia.org The efficiency of this process and the yield of specific phenols can be tuned by adjusting reaction conditions and catalysts. researchgate.net

Within this framework, this compound functions as a crucial value-added intermediate . While direct lignin depolymerization often yields a complex mixture of products, the subsequent conversion of the target compound, syringol, into its acetate form offers several advantages:

Stabilization and Purification: Acetylation can stabilize the reactive phenol, making it less susceptible to oxidation or unwanted side reactions. This facilitates easier separation and purification from the crude bio-oil.

Platform Molecule: this compound serves as a stable, easily handled platform molecule. It represents a bridge between the initial, often harsh, conditions of biomass conversion and the more precise requirements of fine chemical synthesis. univook.com

Synthetic Handle: The acetate group provides a "synthetic handle" that can be cleanly removed under controlled conditions, regenerating the hydroxyl group when needed for subsequent transformations into more complex molecules. wur.nl

Therefore, the production of this compound is a key step in an integrated biorefinery, transforming a raw, lignin-derived monomer into a standardized chemical intermediate ready for diverse applications in materials and synthesis.

Table 2: Lignin Valorization Pathways to 2,6-Dimethoxyphenol

| Valorization Process | Lignin Source Unit | Primary Product | Role of this compound |

|---|---|---|---|

| Pyrolysis | Syringyl (S) Lignin wikipedia.org | 2,6-Dimethoxyphenol (Syringol) researchgate.net | Stable, purifiable intermediate |

| Hydrothermal Liquefaction | Syringyl (S) Lignin acs.org | 2,6-Dimethoxyphenol (Syringol) | Value-added platform chemical |

| Reductive Catalytic Fractionation | Hardwood Lignin | Alkyl-syringols nih.gov | Derivable for downstream synthesis |

Development of Specialized Reagents and Ligands

The specific substitution pattern of this compound—with methoxy (B1213986) groups flanking the functional center—makes it an excellent precursor for specialized reagents and ligands. These molecules are designed for specific functions, such as catalyzing chemical reactions, binding metal ions, or possessing targeted biological activity.

A prominent example of developing a functional reagent stems from its parent compound, 2,6-Dimethoxyphenol. Through laccase-catalyzed oxidation, two molecules of 2,6-Dimethoxyphenol can be coupled to form a symmetrical dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net This new molecule exhibits antioxidant capacity that is approximately double that of the starting monomer. researchgate.net This demonstrates how the syringol scaffold can be used to construct new chemical entities with enhanced properties.

In the synthesis of more complex molecules, such as ligands for metal coordination, the acetate functionality of this compound is particularly valuable. The acetate group can function as a protecting group , a fundamental concept in multi-step organic synthesis. By temporarily blocking the reactive phenolic hydroxyl, chemists can perform reactions on other parts of the molecule. Once these transformations are complete, the acetate group can be selectively removed (deprotected) to reveal the original hydroxyl group for the final synthetic steps, such as metal chelation.

This strategy is essential for creating precisely structured ligands, such as:

Schiff Base Ligands: These are synthesized from phenolic precursors and are widely used in coordination chemistry and catalysis. mdpi.com

Ligands for Metal-Organic Frameworks (MOFs): The rigid, well-defined structure of syringol derivatives makes them attractive building blocks for the organic "struts" or "linkers" used to construct porous MOFs for applications in gas storage and catalysis. wikipedia.org

Catalytic Ligands: The electronic properties of the aromatic ring, influenced by the methoxy groups, can be harnessed to design ligands that fine-tune the activity and selectivity of metal catalysts. ulisboa.pt

The role of this compound as a protected, versatile precursor enables the rational design and synthesis of sophisticated molecules that would be difficult to create otherwise, positioning it as a key component in the toolbox of modern synthetic chemistry.

Table 3: Comparison of Antioxidant Activity

| Compound | Type | Relative Antioxidant Capacity | Reference |

|---|---|---|---|

| 2,6-Dimethoxyphenol | Monomer | Baseline | researchgate.net |

| 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol | Dimer | ~2x higher than monomer | researchgate.net |

Environmental Occurrence and Transformations of 2,6 Dimethoxyphenol Acetate in Natural and Anthropogenic Systems

Occurrence as a Pyrolysis Product in Biomass Combustion (e.g., wood smoke, pyroligneous acid)

Information specifically identifying 2,6-Dimethoxyphenol (B48157) acetate (B1210297) as a direct product of biomass combustion, or as a component in wood smoke or pyroligneous acid, is not available in the scientific literature. While the parent compound, 2,6-dimethoxyphenol, is a well-documented pyrolysis product, there is no evidence to confirm the natural occurrence of its acetate ester through these processes.

Abiotic Degradation Pathways in Environmental Matrices

There are no available studies detailing the abiotic degradation pathways of 2,6-Dimethoxyphenol acetate in environmental matrices such as soil, water, or air. Research on processes like hydrolysis or photolysis for this specific compound has not been found.

Biotransformation Processes in Ecosystems (e.g., microbial degradation pathways)

Scientific literature detailing the biotransformation or microbial degradation of this compound in ecosystems is not available. While microorganisms are known to degrade a wide variety of phenolic and acetate compounds, specific pathways for this compound have not been documented.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dimethoxyphenol derivatives, and how can purity be validated?

- Methodological Answer : A common approach involves acid-catalyzed esterification. For example, dissolve 2,6-dimethoxyphenol in methanol with concentrated sulfuric acid as a catalyst, reflux for 4 hours, and purify via recrystallization (adapted from similar protocols for dichlorophenoxy acetate synthesis) . Validate purity using HPLC for quantification and NMR/IR spectroscopy for structural confirmation. Melting point analysis (50–56°C) and GC-MS can further ensure consistency with reported physicochemical properties .

Q. What safety precautions are critical when handling 2,6-dimethoxyphenol acetate in laboratory settings?

- Methodological Answer : Adhere to GHS hazard warnings: use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) and respiratory protection to mitigate inhalation risks (H335) . Store in a ventilated area away from oxidizers. In case of exposure, rinse eyes with water for 15 minutes (S26) and seek medical attention . Ethyl acetate extracts of related phenolic compounds suggest flammability risks; thus, avoid open flames .

Q. How can researchers quantify enzymatic activity using 2,6-dimethoxyphenol as a substrate?

- Methodological Answer : Use laccase-catalyzed oxidation assays. Prepare 20 mM ammonium acetate buffer (pH 9.5), add 2,6-dimethoxyphenol, and monitor oxidation spectrophotometrically at 468 nm. Activity is calculated using extinction coefficients (e.g., ε = 14,700 M⁻¹cm⁻¹ for syringol derivatives). Note that optimal pH varies by enzyme source; for Panus conchatus laccase, pH 4.0 yields maximum activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for laccase-catalyzed polymerization of 2,6-dimethoxyphenol into poly(phenylene oxide)?

- Methodological Answer : Conduct factorial design experiments to assess pH, solvent ratio (e.g., acetone/acetate buffer), and enzyme concentration. Evidence shows polymer yields peak at pH 4–5, with molecular weights (~several thousand Da) determined via GPC using styrene standards . For industrial relevance, test thermostability (DSC analysis shows crystalline phases with transitions at 193°C) .

Q. What strategies resolve contradictions in reported antioxidant activities of 2,6-dimethoxyphenol derivatives?

- Methodological Answer : Discrepancies may arise from structural modifications (e.g., triazole vs. oxadiazole moieties) or assay conditions. Standardize antioxidant tests (DPPH/ABTS radical scavenging) under controlled oxygen levels. Compare derivatives like 5-amino-1,3,4-oxadiazole, which show enhanced activity due to electron-donating groups, against baseline 2,6-dimethoxyphenol . Cross-validate results with in silico studies (e.g., DFT calculations for HOMO-LUMO gaps).

Q. How do molecular weight and solubility of enzymatically synthesized polymers impact biomedical applications?

- Methodological Answer : Lower molecular weight polymers (≤10 kDa) exhibit better solubility in chloroform/toluene, facilitating drug encapsulation . Use MALDI-TOF to profile molecular distributions. For biocompatibility testing, assess cytotoxicity in A. salina models (IC₅₀ reported at 495 μM for structurally similar ethyl orsellinate) .

Q. Why do catalytic efficiencies of laccases vary across studies using 2,6-dimethoxyphenol as a substrate?

- Methodological Answer : Enzymatic efficiency depends on pH stability and substrate accessibility. For instance, alkaliphilic laccases retain activity up to pH 12.0, while fungal laccases (e.g., Panus conchatus) prefer acidic conditions . Use circular dichroism to compare structural stability under varying pH. Mutagenesis studies (e.g., plasmid pECtLac) can enhance thermotolerance or substrate affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of 2,6-dimethoxyphenol?

- Methodological Answer : Variations in MIC values (e.g., 1.25–2.5 mg/mL against Ralstonia solanacearum) may stem from assay matrices (e.g., broth vs. agar) or impurity levels. Re-test using standardized CLSI protocols and HPLC-purified samples. Synergistic effects with guaiacol or DEHP in ethyl acetate extracts should also be quantified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.